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molecular formula C15H28O4 B073505 Diethyl octylmalonate CAS No. 1472-85-1

Diethyl octylmalonate

Cat. No. B073505
M. Wt: 272.38 g/mol
InChI Key: YZYBVYGISZANLI-UHFFFAOYSA-N
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Patent
US04200580

Procedure details

n-Octylbromide (193 g, 1 m) was slowly added to a mixture of 25% sodium methoxide solution (216 g, 1 m), diethyl malonate (160 g, 1 m) and methanol (1 l) with stirring at room temperature. The resulting mixture was refluxed until neutral to litmus (about 24 hours). The solvent was stripped off and the residue was filtered and washed with chloroform. The filtrate was evaporated to remove chloroform and the residue was vacuum-distilled to yield diethyl n-octylmalonate (180 g, 66%) bp 105°-115° C./0.5-0.7 mm.
Quantity
193 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C[O-].[Na+].[C:13]([O:21][CH2:22][CH3:23])(=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>CO>[CH2:1]([CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:13]([O:21][CH2:22][CH3:23])=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
193 g
Type
reactant
Smiles
C(CCCCCCC)Br
Name
sodium methoxide
Quantity
216 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
160 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed until neutral to litmus (about 24 hours)
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the residue was filtered
WASH
Type
WASH
Details
washed with chloroform
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to remove chloroform
DISTILLATION
Type
DISTILLATION
Details
the residue was vacuum-distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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